Enhanced Carboxylic Acid Acidity: pKa Reduction Relative to Halogenated and Alkyl Analogs
5-(Methylsulfonyl)-2-pyridinecarboxylic acid exhibits a predicted pKa of 2.94 ± 0.10 , which is 0.47–0.64 units lower than the 5‑bromo (3.41), 5‑chloro (3.41), and 5‑fluoro (3.58) analogs . This increased acidity arises from the strong electron-withdrawing inductive effect and resonance stabilization provided by the methylsulfonyl group.
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | 2.94 ± 0.10 |
| Comparator Or Baseline | 5-Bromo-2-pyridinecarboxylic acid: 3.41 ± 0.10; 5-Chloro-2-pyridinecarboxylic acid: 3.41 ± 0.10; 5-Fluoro-2-pyridinecarboxylic acid: 3.58 ± 0.10 |
| Quantified Difference | ΔpKa = –0.47 to –0.64 |
| Conditions | Predicted using ACD/Labs Percepta or similar software at 25°C |
Why This Matters
A lower pKa means a greater proportion of the compound exists in the ionized carboxylate form at physiological pH, which can enhance aqueous solubility and influence binding interactions with biological targets.
